Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Overview
Description
Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate typically begins with commercially available starting materials such as 4-methylpyrrole and ethyl acrylate.
Reaction Conditions: A common synthetic route involves the reaction of 4-methylpyrrole with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic addition of the pyrrole to the acrylate.
Purification: The crude product is typically purified by column chromatography using a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring. Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinities and mechanisms of action of pyrrole-based drugs.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with the pyrrole ring unsubstituted at the 4-position.
Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid: Similar structure but with an acetyl group at the 5-position and a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the presence of the ethyl ester group and the 4-methyl substitution on the pyrrole ring
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-10(12)5-4-9-7-11-6-8(9)2/h6-7,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYFCXLALOQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CNC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446776 | |
Record name | Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132281-90-4 | |
Record name | Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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